5-Bromo-6-chloronicotinic acid
Overview
Description
5-Bromo-6-chloronicotinic acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a white to yellow powder or crystals .
Synthesis Analysis
A series of N-phenylamides of 5-bromo 6-chloronicotinic acid were synthesized by treatment of their freshly prepared acid chlorides with the appropriately ring-substituted anilines . Thirty new compounds were prepared, and their structures were ascertained by elemental analyses and spectroscopic techniques .
Molecular Structure Analysis
The molecular weight of 5-Bromo-6-chloronicotinic acid is 236.45 . The IUPAC name is 5-bromo-6-chloronicotinic acid . The InChI code is 1S/C6H3BrClNO2/c7-4-1-3 (6 (10)11)2-9-5 (4)8/h1-2H, (H,10,11) .
Chemical Reactions Analysis
5-Bromo-6-chloronicotinic acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research .
Physical And Chemical Properties Analysis
5-Bromo-6-chloronicotinic acid is a white to cream or pale brown powder . and a molecular weight of 236.45 . The storage temperature is room temperature .
Scientific Research Applications
Pharmaceutical Research
5-Bromo-6-chloronicotinic acid: is a biochemical reagent used as a biological material or organic compound for life science-related research. It serves as an intermediate in the synthesis of various pharmaceuticals, such as asciminib, where it is functionalized to an amide via activation of the carboxylic acid and subsequent nucleophilic substitution .
Agricultural Research
In agriculture, 5-Bromo-6-chloronicotinic acid could be involved in the preparation of compounds that are transformed into esters for treatment with phenols. This process is part of creating substances that may have applications in plant protection or growth regulation .
Chemical Synthesis
This compound is utilized as a building block for different chemical syntheses. It acts as an intermediate for creating BRAFV600E inhibitors, which are potential treatments for certain types of cancer, and novel DNA-gyrase B inhibitors .
Safety and Hazards
5-Bromo-6-chloronicotinic acid is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
5-Bromo-6-chloronicotinic acid is a biochemical reagent used in life science related research It is known to be used as a starting material in the synthesis of asciminib , a drug used for the treatment of chronic myeloid leukemia .
Mode of Action
It is used in the synthesis of asciminib , which acts as an allosteric inhibitor of the BCR-ABL1 oncoprotein . This oncoprotein is constitutively active in chronic myeloid leukemia patients . Asciminib binds to the myristate pocket in an allosteric site, outside the catalytic/ATP-binding site, inhibiting both wide-type and mutated T315I BCR-ABL1 activities .
Biochemical Pathways
As a precursor in the synthesis of asciminib , it indirectly affects the BCR-ABL1 pathway involved in chronic myeloid leukemia .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is bbb permeant . Its lipophilicity (Log Po/w) is 1.43 (iLOGP) and 2.03 (XLOGP3) . The compound is soluble, with a solubility of 0.283 mg/ml .
Result of Action
As a precursor in the synthesis of asciminib , it indirectly contributes to the inhibition of the BCR-ABL1 oncoprotein, which is crucial in the treatment of chronic myeloid leukemia .
Action Environment
It is recommended to store the compound in a dark place, sealed, and at room temperature to maintain its stability.
properties
IUPAC Name |
5-bromo-6-chloropyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClNO2/c7-4-1-3(6(10)11)2-9-5(4)8/h1-2H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXEUARPQHJXMII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90301311 | |
Record name | 5-bromo-6-chloronicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90301311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
29241-62-1 | |
Record name | 29241-62-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142311 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-bromo-6-chloronicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90301311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-6-chloropyridine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 5-bromo-6-chloronicotinic acid synthesized and transformed into potentially useful derivatives?
A1: 5-Bromo-6-chloronicotinic acid can be converted into its acid chloride using thionyl chloride (SOCl2) [, ]. This reactive intermediate is then further reacted with appropriately substituted phenols in a basic solution to yield phenyl 5-bromo-6-chloronicotinates []. Similarly, reacting the acid chloride with ring-substituted anilines produces N-phenylamides of 5-bromo-6-chloronicotinic acid []. These derivatives are being investigated for potential herbicidal, fungicidal, or ascaricidal activities [].
Q2: What is the significance of hydrogen bonding in the structural analysis of 5-bromo-6-chloronicotinic acid?
A2: Research suggests that hydrogen bonding plays a crucial role in the crystal structure of 5-bromo-6-chloronicotinic acid []. Observations of melting point trends within a series of trisubstituted pyridines, including dihalonicotinic acids and amides, led to the hypothesis that intermolecular hydrogen bonding significantly influences their crystal structures []. This hypothesis was further investigated through X-ray crystal structure determination [], confirming the importance of hydrogen bonding in dictating the solid-state arrangement of these molecules.
Q3: Are there any notable spectroscopic characteristics of 5-bromo-6-chloronicotinic acid derivatives?
A3: Studies on N-phenylamides of 5-bromo-6-chloronicotinic acid revealed interesting trends in their infrared spectra []. Researchers examined these spectra to establish correlations between structural and electronic effects and the compounds' tendencies to form hydrogen bonds []. This analysis provides valuable insights into the structure-activity relationships of these compounds, potentially guiding further development and optimization for specific applications.
Q4: What are the limitations of the available research on 5-bromo-6-chloronicotinic acid and its derivatives?
A4: The current research primarily focuses on the synthesis and characterization of 5-bromo-6-chloronicotinic acid derivatives [, , ]. While initial investigations suggest potential agricultural applications, detailed studies on their mechanism of action, efficacy, and safety profiles are lacking. Further research is needed to explore their target interactions, downstream effects, and potential environmental impact.
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